

A Technical Guide to the Thermochemical Data for 1-Phenylhexan-3-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Phenylhexan-3-ol**

Cat. No.: **B1600894**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylhexan-3-ol is an aromatic alcohol with potential applications in various fields, including as a screening compound in biological activity testing.^[1] A thorough understanding of its physicochemical and thermochemical properties is essential for its application in research and development. This guide provides a summary of the available physical property data for **1-Phenylhexan-3-ol** and outlines a detailed experimental protocol for determining its enthalpy of combustion, a key thermochemical parameter. While specific experimental thermochemical data for **1-Phenylhexan-3-ol** is not readily available in the current literature, this guide offers a foundational understanding for researchers seeking to determine these properties.

Physicochemical Properties of 1-Phenylhexan-3-ol

The following table summarizes the key physical and chemical properties of **1-Phenylhexan-3-ol**, compiled from various chemical databases.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₈ O	[2][3][4]
Molecular Weight	178.27 g/mol	[2][4]
CAS Number	2180-43-0	[2][3]
Appearance	Colorless to pale yellow liquid	[5]
Boiling Point	270.52°C (rough estimate)	[4]
Melting Point	34°C	[4]
Density	0.9525 g/cm ³	[4]
Refractive Index	1.5105 (estimate)	[4]
XLogP3-AA	3.2	[2][4]
Hydrogen Bond Donor Count	1	[2][4]
Hydrogen Bond Acceptor Count	1	[2][4]
Rotatable Bond Count	5	[2][4]

Experimental Protocol: Determination of Enthalpy of Combustion

The standard enthalpy of combustion (ΔH_c°) is a critical thermochemical parameter that quantifies the energy released when a substance undergoes complete combustion with oxygen under standard conditions. For alcohols like **1-Phenylhexan-3-ol**, this can be determined experimentally using calorimetry.[6][7][8][9][10]

Principle:

A known mass of the alcohol is burned in a spirit burner, and the heat evolved is used to raise the temperature of a known mass of water in a calorimeter.[6][7][9] By measuring the temperature change of the water, the heat absorbed by the water can be calculated. Assuming

all the heat released by the combustion is absorbed by the water, the enthalpy of combustion of the alcohol can be determined.[10]

Apparatus:

- Spirit burner
- Copper calorimeter (or a similar metal can)
- Thermometer (accurate to 0.1°C)
- Measuring cylinder
- Electronic balance (accurate to 0.01 g)
- Clamp stand
- Draught shield (optional, to minimize heat loss)

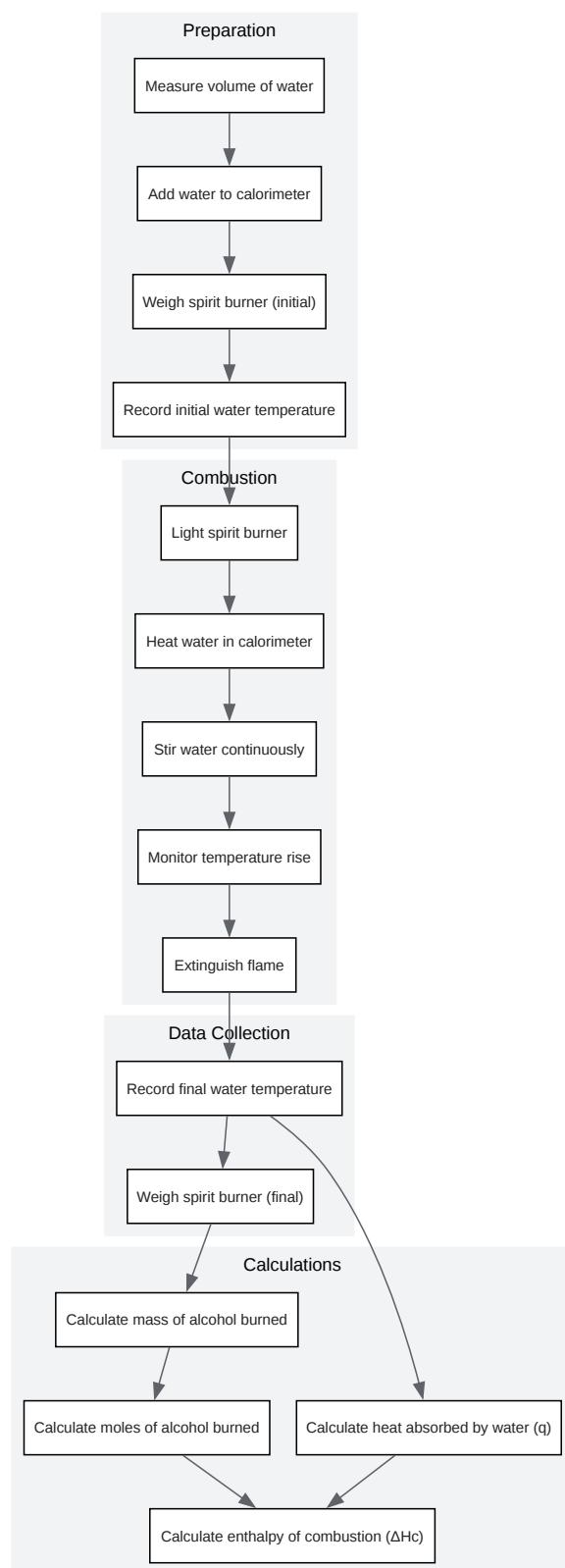
Procedure:

- Preparation:
 - Measure a specific volume (e.g., 100 cm³) of water using a measuring cylinder and pour it into the copper calorimeter.
 - Record the initial mass of the spirit burner containing **1-Phenylhexan-3-ol**.
 - Set up the apparatus as shown in the workflow diagram, with the calorimeter securely clamped above the spirit burner.
 - Record the initial temperature of the water in the calorimeter.
- Combustion:
 - Light the wick of the spirit burner and place it directly under the calorimeter.
 - Stir the water gently and continuously with the thermometer to ensure even heat distribution.

- Monitor the temperature of the water until it has risen by a significant amount (e.g., 20-30°C).
- Extinguish the flame by placing the cap back on the spirit burner.
- Data Collection:
 - Record the maximum temperature reached by the water.
 - Immediately reweigh the spirit burner and record its final mass.

Calculations:

- Calculate the mass of alcohol burned (m_{alcohol}):
 - $m_{\text{alcohol}} = \text{Initial mass of spirit burner} - \text{Final mass of spirit burner}$
- Calculate the heat absorbed by the water (q):
 - $q = m_{\text{water}} \times c_{\text{water}} \times \Delta T$
 - Where:
 - m_{water} is the mass of the water (in g).
 - c_{water} is the specific heat capacity of water ($4.18 \text{ J g}^{-1} \text{ }^{\circ}\text{C}^{-1}$).
 - ΔT is the change in temperature of the water (Final temperature - Initial temperature).
- Calculate the enthalpy of combustion per mole (ΔH_c):
 - First, calculate the number of moles of alcohol burned (n_{alcohol}):
 - $n_{\text{alcohol}} = m_{\text{alcohol}} / M_{\text{alcohol}}$ (where M is the molar mass of **1-Phenylhexan-3-ol**, 178.27 g/mol)
 - Then, calculate the enthalpy of combustion:
 - $\Delta H_c = -q / n_{\text{alcohol}}$


- The negative sign indicates that the reaction is exothermic. The result is typically expressed in kJ/mol.

Sources of Error and Improvements:

- Heat Loss: A significant source of error is the loss of heat to the surroundings.[10] This can be minimized by using a draught shield and insulating the calorimeter.
- Incomplete Combustion: If the combustion is incomplete, less energy will be released. This can be observed by the presence of soot on the bottom of the calorimeter. Ensuring a sufficient supply of oxygen can help mitigate this.
- Heat Absorption by the Calorimeter: The calorimeter itself will absorb some heat. For more accurate results, the heat capacity of the calorimeter can be determined in a separate experiment and included in the calculations.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the enthalpy of combustion of **1-Phenylhexan-3-ol**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the enthalpy of combustion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-phenylhexan-3-ol; CAS No.: 2180-43-0 [chemshuttle.com]
- 2. 1-Phenylhexan-3-ol | C12H18O | CID 10442261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-phenylhexan-3-ol 95% | CAS: 2180-43-0 | AChemBlock [achemblock.com]
- 4. Page loading... [guidechem.com]
- 5. Manufacture 1-phenylhexan-3-one manufacturer supplier - BETTER [betterchemtech.com]
- 6. docbrown.info [docbrown.info]
- 7. practical-science.com [practical-science.com]
- 8. Chemical Energetics: Experimental Method to Determine Enthalpy Change of Combustion - A-Level H2 Chemistry Tuition by 10 Year Series Author [alevelh2chemistry.com]
- 9. savemyexams.com [savemyexams.com]
- 10. scienceready.com.au [scienceready.com.au]
- To cite this document: BenchChem. [A Technical Guide to the Thermochemical Data for 1-Phenylhexan-3-ol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1600894#thermochemical-data-for-1-phenylhexan-3-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com